molecular formula C10H13NO4 B14407439 3,4-Dihydroxy-N-(3-hydroxypropyl)benzamide CAS No. 81819-60-5

3,4-Dihydroxy-N-(3-hydroxypropyl)benzamide

Katalognummer: B14407439
CAS-Nummer: 81819-60-5
Molekulargewicht: 211.21 g/mol
InChI-Schlüssel: OVFXWGLZXJTSFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydroxy-N-(3-hydroxypropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two hydroxyl groups on the benzene ring and an amide group attached to a 3-hydroxypropyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-N-(3-hydroxypropyl)benzamide typically involves the reaction of 3,4-dihydroxybenzoic acid with 3-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydroxy-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,4-Dihydroxy-N-(3-hydroxypropyl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,4-Dihydroxy-N-(3-hydroxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in redox reactions, contributing to its antioxidant properties. Additionally, the amide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Dihydroxy-N-(3-hydroxypropyl)benzamide is unique due to the combination of hydroxyl groups on the benzene ring and the amide group attached to a 3-hydroxypropyl chain. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Eigenschaften

CAS-Nummer

81819-60-5

Molekularformel

C10H13NO4

Molekulargewicht

211.21 g/mol

IUPAC-Name

3,4-dihydroxy-N-(3-hydroxypropyl)benzamide

InChI

InChI=1S/C10H13NO4/c12-5-1-4-11-10(15)7-2-3-8(13)9(14)6-7/h2-3,6,12-14H,1,4-5H2,(H,11,15)

InChI-Schlüssel

OVFXWGLZXJTSFH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)NCCCO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.